molecular formula C5H3FO4S2 B6604839 5-(fluorosulfonyl)thiophene-2-carboxylic acid CAS No. 2137714-28-2

5-(fluorosulfonyl)thiophene-2-carboxylic acid

Cat. No. B6604839
CAS RN: 2137714-28-2
M. Wt: 210.2 g/mol
InChI Key: LKLIIAGYSBAJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Fluorosulfonyl)thiophene-2-carboxylic acid (FSTC) is a fluorinated carboxylic acid that has been studied for its potential applications in a range of scientific research fields. FSTC has a unique chemical structure, containing both a thiophene ring and a fluorosulfonyl group. It is a colorless crystalline solid with a melting point of 158-160°C and is soluble in most organic solvents.

Scientific Research Applications

5-(fluorosulfonyl)thiophene-2-carboxylic acid has many potential applications in scientific research. It has been studied for its potential use as a catalyst for the synthesis of polymers and as a reagent for the synthesis of other compounds. It has also been used as a ligand for metal complexes, as a fluorescent dye, and as a reagent for the synthesis of metal-organic frameworks.

Mechanism of Action

5-(fluorosulfonyl)thiophene-2-carboxylic acid is an electrophilic reagent, meaning that it is capable of reacting with nucleophiles (electron-rich species) to form new bonds. This is due to the presence of the fluorosulfonyl group, which is a highly electron-withdrawing group. The reaction is typically carried out in an aqueous solution, where the nucleophile is a water molecule.
Biochemical and Physiological Effects
5-(fluorosulfonyl)thiophene-2-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of some bacteria, although the mechanism of action is not yet known. It has also been shown to have anti-inflammatory and antioxidant properties in vitro.

Advantages and Limitations for Lab Experiments

5-(fluorosulfonyl)thiophene-2-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound, with a high melting point and low volatility. It is also soluble in most organic solvents, making it easy to work with. The main limitation of 5-(fluorosulfonyl)thiophene-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for the use of 5-(fluorosulfonyl)thiophene-2-carboxylic acid in scientific research. Further research is needed to determine its potential as an antimicrobial agent or as a drug delivery system. Additionally, its potential as a catalyst for the synthesis of polymers or other compounds should be explored. Finally, its potential as a fluorescent dye or a ligand for metal complexes should also be investigated.

Synthesis Methods

5-(fluorosulfonyl)thiophene-2-carboxylic acid can be synthesized through the reaction of 5-bromo-2-fluorosulfonylthiophene and chloroacetic acid in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 80°C for 1-2 hours. The product is then isolated by filtration and recrystallized from methanol or ethanol.

properties

IUPAC Name

5-fluorosulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLIIAGYSBAJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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